molecular formula C11H10N2O2 B13104597 Methyl 6-(1-cyanocyclopropyl)picolinate

Methyl 6-(1-cyanocyclopropyl)picolinate

Cat. No.: B13104597
M. Wt: 202.21 g/mol
InChI Key: JGIKYKUETNGFDK-UHFFFAOYSA-N
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Description

Methyl 6-(1-cyanocyclopropyl)picolinate: is a chemical compound with the molecular formula C11H10N2O2. It is a derivative of picolinic acid and features a cyanocyclopropyl group attached to the picolinate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(1-cyanocyclopropyl)picolinate typically involves the reaction of picolinic acid derivatives with cyanocyclopropane. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced equipment and techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(1-cyanocyclopropyl)picolinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Methyl 6-(1-cyanocyclopropyl)picolinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 6-(1-cyanocyclopropyl)picolinate involves its interaction with specific molecular targets and pathways. The cyanocyclopropyl group can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level .

Comparison with Similar Compounds

Comparison: Methyl 6-(1-cyanocyclopropyl)picolinate is unique due to its specific structure, which includes a cyanocyclopropyl group. This structural feature distinguishes it from other picolinate derivatives and may contribute to its unique properties and applications .

Biological Activity

Methyl 6-(1-cyanocyclopropyl)picolinate is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and enzyme modulation. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is classified as a picolinate derivative. Its chemical structure is characterized by the presence of a picolinate moiety, which is known for various biological activities. The compound's formula can be represented as follows:

  • Chemical Formula : C₉H₈N₂O₂
  • Molecular Weight : 164.17 g/mol

The primary biological activity associated with this compound involves the modulation of beta-secretase enzyme (BACE) activity. BACE is crucial in the processing of amyloid precursor protein (APP), leading to the formation of beta-amyloid plaques, which are implicated in Alzheimer's disease (AD) and other cognitive disorders. Inhibition of BACE activity may reduce the accumulation of beta-amyloid, thus providing a potential therapeutic avenue for treating AD and related conditions .

Inhibition of BACE Activity

Recent studies have demonstrated that this compound effectively inhibits BACE activity. This inhibition has been linked to:

  • Reduction in Beta-Amyloid Production : Compounds that modulate BACE activity have shown promise in decreasing the levels of beta-amyloid in transgenic mouse models .
  • Neuroprotective Effects : By reducing beta-amyloid accumulation, this compound may protect against neuronal loss associated with Alzheimer's disease.

Case Studies

A notable case study involved the administration of this compound in animal models exhibiting cognitive deficits. The results indicated significant improvements in memory and learning capabilities, suggesting that this compound could enhance cognitive function by modulating neurochemical pathways associated with memory formation .

Data Summary

The following table summarizes key findings from research studies on this compound:

Study ReferenceModel UsedKey Findings
Transgenic MiceReduced beta-amyloid levels; improved cognition
In vitro assaysSignificant BACE inhibition observed
Cognitive deficit modelEnhanced learning and memory performance

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 6-(1-cyanocyclopropyl)pyridine-2-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-10(14)8-3-2-4-9(13-8)11(7-12)5-6-11/h2-4H,5-6H2,1H3

InChI Key

JGIKYKUETNGFDK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC=C1)C2(CC2)C#N

Origin of Product

United States

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